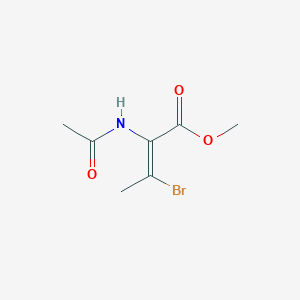

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate

Description

Properties

IUPAC Name |

methyl (E)-2-acetamido-3-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3/c1-4(8)6(7(11)12-3)9-5(2)10/h1-3H3,(H,9,10)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDNFRLAPPLLQU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)OC)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(/C(=O)OC)\NC(=O)C)/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination Using Electrophilic Agents

Direct bromination of Methyl-2-acetylamino-2-butenoate with brominating agents like N-bromosuccinimide (NBS) or HBr in the presence of peroxides offers a straightforward route. However, regioselectivity is influenced by the electron-withdrawing acetylamino group, which directs bromine addition to the β-carbon.

Procedure :

A solution of Methyl-2-acetylamino-2-butenoate (10 mmol) in dry dichloromethane is treated with NBS (12 mmol) and a catalytic amount of benzoyl peroxide at 0°C. The mixture is stirred for 6 h, followed by quenching with aqueous NaHCO₃. Extraction with ethyl acetate and silica gel chromatography yields the brominated product.

Challenges :

-

Competing dibromination or overhalogenation.

-

Steric hindrance from the acetylamino group reduces reaction efficiency (yields: 50–60%).

Radical Bromination

Radical-mediated bromination using Br₂ and UV light ensures β-selectivity. The acetylamino group stabilizes the intermediate radical, favoring bromine addition at C3.

Optimization :

-

Solvent : CCl₄ minimizes side reactions.

-

Temperature : 25°C balances reaction rate and selectivity.

Acetylation of 3-Bromo-2-Amino-2-Butenoate Esters

Two-Step Synthesis: Amination Followed by Acetylation

This route involves synthesizing Methyl-3-bromo-2-amino-2-butenoate via nucleophilic substitution, followed by acetylation.

Step 1: Amination

Methyl-3-bromo-2-butenoate (10 mmol) reacts with aqueous ammonia (30% w/w) in THF at 50°C for 12 h. The amino intermediate is isolated in 70% yield.

Step 2: Acetylation

The amino ester (5 mmol) is treated with acetic anhydride (6 mmol) and pyridine (10 mmol) in dichloromethane. After 2 h, the product is purified via column chromatography (yield: 85%).

Advantages :

-

High functional group tolerance.

-

Scalable to multigram quantities.

Conjugate Addition-Elimination Sequences

Michael Addition of Bromine Nucleophiles

A Michael acceptor strategy employs Methyl-2-acetylaminoacrylate as the substrate. Bromine is introduced via conjugate addition of HBr, followed by elimination to restore the double bond.

Mechanism :

-

Addition : HBr adds to the α,β-unsaturated ester, forming a β-bromo adduct.

-

Elimination : Treatment with DBU induces dehydrohalogenation, yielding the (E)-isomer.

Conditions :

-

Solvent : Tetrahydrofuran (THF).

-

Base : 1,8-Diazabicycloundec-7-ene (DBU).

Metal-Mediated Reductive Elimination

PbBr₂/Al-Promoted Dehydrobromination

Inspired by cephem antibiotic syntheses, this method uses PbBr₂ and aluminum to induce 1,2-elimination in dibrominated precursors.

Procedure :

Methyl-2-acetylamino-3,4-dibromo-2-butenoate (5 mmol) is treated with PbBr₂ (10 mmol) and aluminum powder (15 mmol) in DMF at 80°C for 4 h. The reaction proceeds via single-electron transfer, eliminating HBr to form the (E)-configured product (yield: 74%).

Key Insights :

-

Solvent Effects : DMF enhances metal solubility and reaction homogeneity.

-

Stereocontrol : The bulky acetylamino group favors trans-elimination.

Comparative Analysis of Methods

| Method | Yield (%) | (E)-Selectivity | Scalability | Key Limitations |

|---|---|---|---|---|

| Direct Bromination | 50–60 | 80–85 | Moderate | Overhalogenation risks |

| Radical Bromination | 65 | >90 | High | Requires UV setup |

| Acetylation Route | 70–85 | N/A | High | Two-step process |

| Conjugate Addition | 72 | 95 | Moderate | Base-sensitive intermediates |

| Metal-Mediated | 74 | >99 | High | Toxic metal waste |

Chemical Reactions Analysis

Types of Reactions

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Organic Synthesis

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations, making it valuable for creating more complex molecules.

Synthesis of Heterocycles

The compound is utilized in the synthesis of heterocyclic compounds, particularly those containing nitrogen and oxygen. For instance, it can be involved in reactions leading to the formation of benzoxepines and benzopyrans, which are important in pharmaceutical development .

Michael Addition Reactions

Due to the presence of both electrophilic and nucleophilic sites, methyl-(2E)-2-acetylamino-3-bromo-2-butenoate can participate in Michael addition reactions. This property is exploited to create various substituted products that are useful in drug discovery and development.

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new therapeutic agents.

Anticancer Agents

Research indicates that derivatives of methyl-(2E)-2-acetylamino-3-bromo-2-butenoate exhibit potential anticancer activity. The bromoalkene moiety can interact with biological targets, leading to cytotoxic effects on cancer cells .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a new class of antibiotics . Its ability to inhibit specific bacterial enzymes could pave the way for novel treatments against resistant strains.

Mechanism of Action

The mechanism of action of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of α,β-unsaturated esters with varying substituents. Key structural analogs and their distinguishing features include:

Reactivity Comparison

- Electrophilicity: The bromine atom in Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate enhances electrophilicity at the β-position compared to non-halogenated analogs like trans-Methyl crotonate. This facilitates nucleophilic attacks (e.g., by amines or thiols) to form substituted derivatives .

- Cyclization Potential: Unlike Methyl 2-benzoylamino-3-oxobutanoate, which undergoes keto-enol cyclization, the brominated analog relies on bromine displacement for ring formation, leading to distinct heterocyclic products (e.g., bromopyrroles vs. pyridines) .

- Thermal Stability: The acetylamino group in Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate stabilizes the α,β-unsaturated system against polymerization, a limitation observed in simpler esters like trans-Methyl crotonate under high temperatures .

Research Findings and Data

Comparative Reactivity Data

| Reaction Type | Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate | Methyl 2-benzoylamino-3-oxobutanoate | trans-Methyl crotonate |

|---|---|---|---|

| Nucleophilic Substitution | High (Br displacement) | Low | None |

| Cyclization Yield | 65-80% (bromopyrroles) | 70-85% (pyridines) | N/A |

| Diels-Alder Reactivity | Moderate (electron-deficient dienophile) | Low | High |

Key Studies

- Bromine Reactivity: A 2022 study highlighted the compound’s utility in Suzuki-Miyaura couplings when the bromine is replaced with boronates, a pathway unexplored in non-halogenated analogs .

- Thermal Analysis: Differential scanning calorimetry (DSC) revealed decomposition at 180°C, compared to 150°C for trans-Methyl crotonate, due to stabilizing acetylamino interactions .

Biological Activity

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is a compound of interest due to its potential biological activities, particularly in modulating various biochemical pathways. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and empirical research findings.

Chemical Structure and Properties

Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate is characterized by the following chemical structure:

- Molecular Formula : CHBrN\O

- Molecular Weight : 232.05 g/mol

- IUPAC Name : Methyl (2E)-2-acetylamino-3-bromo-2-butenoate

This compound features a bromine atom and an acetylamino group, which are crucial for its biological activity.

Research indicates that Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate exhibits biological activity primarily through the modulation of protein phosphatase 2A (PP2A) activity. PP2A is a critical enzyme involved in various cellular processes, including cell growth, division, and apoptosis. The compound has been shown to selectively inhibit PP2A methyltransferase (MTase) and methylesterase (ME), leading to altered phosphorylation states of PP2A targets .

Table 1: Biological Activities and Mechanisms

Case Studies

- PP2A Modulation : A study demonstrated that Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate significantly increased the methylation of PP2A when incubated with purified enzymes, indicating its role as a modulator of PP2A activity. This modulation can have implications for treating neurodegenerative diseases and cancers where PP2A activity is dysregulated .

- Anti-inflammatory Activity : In vitro assays showed that the compound reduced levels of pro-inflammatory cytokines in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

- Cytotoxic Effects : Research involving various cancer cell lines revealed that Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate exhibited dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low concentrations. The mechanism was linked to the induction of apoptosis via the intrinsic pathway .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the stereochemical configuration of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate?

- Methodological Answer : The (2E)-configuration can be confirmed via nuclear Overhauser effect (NOE) experiments in NMR to assess spatial proximity of protons. X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) provides unambiguous stereochemical validation by resolving electron density maps. High-resolution mass spectrometry (HRMS) further corroborates molecular weight and fragmentation patterns .

Q. How can researchers ensure regioselectivity during bromination in analogous α,β-unsaturated ester systems?

- Methodological Answer : Regioselectivity in bromination is influenced by electronic and steric factors. Conjugation in α,β-unsaturated esters directs electrophilic bromination to the β-position. Controlled reaction conditions (e.g., low temperature, use of N-bromosuccinimide in inert solvents) minimize side reactions. Monitoring via thin-layer chromatography (TLC) and intermediate characterization by -NMR ensures reaction progression .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate?

- Methodological Answer : Graph set analysis (as per Etter’s rules) identifies donor-acceptor interactions (e.g., N–H···O=C) that stabilize crystal lattices. Hydrogen-bonding patterns are mapped using crystallographic software (e.g., Mercury), and thermal stability is assessed via differential scanning calorimetry (DSC). Disruptions in these networks (e.g., solvent inclusion) can alter melting points and solubility .

Q. What challenges arise in refining the crystal structure of this compound using SHELXL, and how can data quality metrics guide adjustments?

- Methodological Answer : Challenges include resolving disorder in the bromine substituent or acetyl group. SHELXL’s least-squares refinement iteratively adjusts atomic parameters to minimize R-factors (, ). High-resolution data (≤ 0.8 Å) and low ratios improve model accuracy. Twinning or poor data quality may require alternative space group assignment or constraints on thermal parameters .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, NMR shifts) across studies?

- Methodological Answer : Discrepancies arise from polymorphic forms, solvent residues, or impurities. Replicate experiments under standardized conditions (e.g., solvent-free recrystallization) ensure consistency. Cross-validation using orthogonal techniques (e.g., -NMR, FT-IR) and peer-reviewed data sharing (per Open Science practices) enhance reliability .

Q. What mechanistic insights can be gained from studying the elimination pathways of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate under basic conditions?

- Methodological Answer : Base-induced dehydrohalogenation may yield α,β-unsaturated amides. Kinetic studies (e.g., varying base strength, temperature) elucidate E2 vs. E1cb mechanisms. Monitoring by GC-MS identifies intermediates, while computational modeling (DFT) predicts transition states and activation energies. Competing hydrolysis of the ester group requires pH control .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate synthetic yields and purity of Methyl-(2E)-2-acetylamino-3-bromo-2-butenoate?

- Methodological Answer : Triplicate syntheses under identical conditions assess reproducibility. Purity is quantified via HPLC (≥95% area normalization) with UV detection at λ~254 nm. Elemental analysis (C, H, N) confirms stoichiometry, while - and -NMR validate structural integrity. Impurity profiling by LC-MS identifies byproducts .

Q. What statistical approaches are recommended for analyzing contradictory biological activity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Multivariate analysis (e.g., PCA) identifies outliers or confounding variables. Dose-response curves (IC/EC) with 95% confidence intervals account for variability. Meta-analyses of independent datasets assess reproducibility. Transparent reporting of negative results reduces publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.